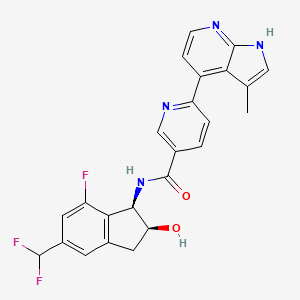

BLU2864

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H19F3N4O2 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

N-[(1R,2S)-5-(difluoromethyl)-7-fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H19F3N4O2/c1-11-9-30-23-19(11)15(4-5-28-23)17-3-2-12(10-29-17)24(33)31-21-18(32)8-13-6-14(22(26)27)7-16(25)20(13)21/h2-7,9-10,18,21-22,32H,8H2,1H3,(H,28,30)(H,31,33)/t18-,21-/m0/s1 |

InChI Key |

VRPOVDLLZCQZEG-RXVVDRJESA-N |

Isomeric SMILES |

CC1=CNC2=NC=CC(=C12)C3=NC=C(C=C3)C(=O)N[C@H]4[C@H](CC5=C4C(=CC(=C5)C(F)F)F)O |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)C3=NC=C(C=C3)C(=O)NC4C(CC5=C4C(=CC(=C5)C(F)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

BLU-2864 Mechanism of Action in Fibrolamellar Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by a unique genetic alteration—a fusion between DNAJB1 and PRKACA, creating a constitutively active kinase. This fusion protein is the primary oncogenic driver in FLC. BLU-2864 is a potent and selective small molecule inhibitor of the protein kinase A (PKA) catalytic subunit alpha (PRKACA). This technical guide provides an in-depth overview of the mechanism of action of BLU-2864 in FLC, detailing the molecular pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

The DNAJB1-PRKACA Fusion: The Oncogenic Driver in FLC

The hallmark of FLC is a somatic, heterozygous ~400kb deletion on chromosome 19, which results in an in-frame fusion of the DnaJ heat shock protein family member B1 (DNAJB1) gene and the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) gene. The resultant DNAJB1-PRKACA fusion protein possesses constitutive, cAMP-independent kinase activity. This aberrant activity drives FLC pathogenesis by dysregulating downstream signaling pathways crucial for cell growth and proliferation.

BLU-2864: A Selective Inhibitor of PRKACA

BLU-2864 is an orally bioavailable, ATP-competitive inhibitor of PRKACA. It was developed to selectively target the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein. Its high selectivity minimizes off-target effects, a critical consideration for therapeutic development.

Mechanism of Action: Reversing the Oncogenic Signaling Cascade

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein initiates a signaling cascade that promotes FLC cell survival and proliferation. BLU-2864 acts by directly inhibiting the catalytic activity of this fusion protein, thereby reversing these oncogenic signals.

The DNAJB1-PRKACA Signaling Pathway

The primary mechanism by which the DNAJB1-PRKACA fusion drives FLC is through the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs)[1][2]. SIKs are a family of serine/threonine kinases that act as key regulators of metabolic pathways.

In their active state, SIKs phosphorylate and inactivate the transcriptional coactivator, CREB-Regulated Transcription Coactivator 2 (CRTC2). Phosphorylated CRTC2 is sequestered in the cytoplasm. The constitutive activity of DNAJB1-PRKACA leads to the inactivation of SIKs, preventing the phosphorylation of CRTC2. This allows CRTC2 to translocate to the nucleus, where it complexes with the transcription factor CREB and the histone acetyltransferase p300. This complex then drives the expression of genes involved in cell growth and proliferation[2].

BLU-2864's Interruption of the Pathway

BLU-2864, by directly inhibiting the kinase activity of DNAJB1-PRKACA, prevents the phosphorylation and inactivation of SIKs. This allows SIKs to remain active and phosphorylate CRTC2, leading to its cytoplasmic sequestration and the downregulation of oncogenic gene expression.

References

BLU2864: A Technical Guide to a Selective PRKACA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BLU2864, a potent and selective, orally active, ATP-competitive inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). The discovery of the recurrent DNAJB1-PRKACA gene fusion as the signature pathognomonic driver of fibrolamellar carcinoma (FLC) has highlighted the therapeutic potential of targeting the PRKACA kinase domain.[1][2] this compound has emerged as a critical tool for investigating PRKACA dependency in FLC and other diseases characterized by aberrant PKA signaling, such as polycystic kidney disease.[3][4] This document details the mechanism of action, biochemical and cellular activity, in vivo pharmacology, and key experimental protocols for this compound, presenting a comprehensive resource for the scientific community.

Introduction to PRKACA and the DNAJB1-PRKACA Fusion

Protein kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary effector of cyclic AMP (cAMP) signaling, regulating a multitude of cellular processes including metabolism, cell division, and memory.[5][6] The PKA holoenzyme typically exists as an inactive tetramer, composed of two regulatory subunits and two catalytic subunits (such as PRKACA). Upon cAMP binding to the regulatory subunits, the active catalytic subunits are released to phosphorylate downstream substrates.[5]

In fibrolamellar carcinoma (FLC), a rare liver cancer affecting adolescents and young adults, a characteristic chromosomal deletion leads to the fusion of the DNAJB1 and PRKACA genes.[1][7] The resulting DNAJB1-PRKACA fusion protein leads to aberrantly high, cAMP-independent kinase activity, driving tumorigenesis.[8][9][10] This makes the kinase domain of the fusion protein a highly attractive therapeutic target. This compound was developed as a potent and selective small-molecule inhibitor to target this dependency.[4][11]

Mechanism of Action

This compound functions as an adenosine-5'-triphosphate (ATP)–competitive inhibitor of the PRKACA catalytic subunit.[3][4] By binding to the ATP pocket of the kinase domain, it directly blocks the phosphorylation of downstream substrates. This mechanism of action is effective against both wild-type (WT) PRKACA and the pathogenic DNAJB1-PRKACA fusion protein that drives FLC.[4][10] The inhibition of PRKACA's catalytic activity leads to a reduction in the phosphorylation of key downstream signaling nodes, such as Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP-Responsive Element Binding Protein (CREB).[10]

Quantitative Data: Biochemical and Cellular Activity

This compound demonstrates high potency against PRKACA in both biochemical and cellular contexts. Its selectivity has been profiled across the human kinome, revealing a favorable profile with good to moderate selectivity against closely related AGC family kinases.[4]

| Parameter | Target/System | Value | Reference |

| Biochemical IC₅₀ | PRKACA Enzyme Activity | 0.3 nM | [3] |

| PRKACA Enzyme Activity | ≤ 1 nM | [11] | |

| Dissociation Constant (Kd) | PRKACA | 3.3 nM | [10] |

| Cellular IC₅₀ | pVASP (Ser157) Inhibition (Forskolin-stimulated Huh7 cells) | 36.6 nM | [4][10] |

| pVASP (Ser157) Inhibition (Forskolin-stimulated Huh7 cells) | ≤ 50 nM | [11] | |

| Kinome Selectivity Score | S(10) at 3 µM | 0.057 | [10] |

| Off-Target IC₅₀ | AKT1 | 2120 nM | [4] |

| AKT2 | 4910 nM | [4] | |

| AKT3 | 475 nM | [4] |

In Vivo Pharmacology

Preclinical studies using patient-derived xenograft (PDX) models of FLC have demonstrated the anti-tumor activity of this compound. Oral administration of the compound leads to significant inhibition of tumor growth.

| Model | Dosing | Efficacy Endpoint | Result | Reference |

| FLC PDX Mouse Model | 30 mg/kg, oral, once daily | Tumor Growth Inhibition (Day 34) | 45.3% (p=0.0005) | [3][10][12] |

| FLC PDX Mouse Model | 75 mg/kg, oral, once daily | Tumor Growth Inhibition (Day 34) | 45.3% (p=0.0005) | [3] |

| Pkd1RC/RC Mouse Model (PKD) | 45 mg/kg, oral, once daily (5 days) | Renal PKA Activity Inhibition (3h) | 74% (basal), 87% (total) | [3] |

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures provide a clear framework for understanding the context and evaluation of this compound.

Caption: PRKACA signaling pathway in normal and FLC cells with this compound inhibition point.

Caption: Workflow for the in vitro and cellular evaluation of this compound.

Caption: Workflow for the in vivo evaluation of this compound in FLC PDX models.

Detailed Experimental Protocols

Protocol 1: In Vitro PRKACA Kinase Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PRKACA enzyme.

-

Materials: Recombinant human PRKACA enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., Kemptide), this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay or HTRF® Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add the PRKACA enzyme and the diluted this compound compound or DMSO vehicle control. c. Incubate for 15-30 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and substrate peptide. The final ATP concentration should be at or near the Km for PRKACA. e. Allow the reaction to proceed for 60 minutes at room temperature. f. Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular VASP Phosphorylation Assay

This protocol measures the ability of this compound to inhibit PRKACA signaling in a cellular context by quantifying the phosphorylation of its downstream substrate, VASP.[4][11]

-

Materials: Huh7 human liver cancer cells, cell culture medium, forskolin, this compound, and a detection kit for phosphorylated VASP (Ser157) (e.g., HTRF® phospho-VASP (Ser157) Cellular Assay).

-

Procedure: a. Seed Huh7 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or DMSO vehicle control for 1-2 hours. c. Stimulate the PKA pathway by adding forskolin to a final concentration of 10 µM and incubate for 30 minutes. d. Lyse the cells using the lysis buffer provided with the detection kit. e. Transfer the cell lysates to a 384-well detection plate. f. Add the HTRF® detection antibodies (anti-VASP antibody labeled with a donor fluorophore and anti-phospho-VASP (Ser157) antibody labeled with an acceptor fluorophore). g. Incubate for 4 hours at room temperature. h. Read the plate on an HTRF®-compatible reader.

-

Data Analysis: Calculate the HTRF® ratio and plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the cellular IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 3: Kinome Selectivity Profiling

This protocol outlines the methodology for assessing the selectivity of this compound across a broad panel of human kinases.[4]

-

Methodology: Utilize a commercial service such as KINOMEscan™ (DiscoverX).

-

Principle: The assay is based on a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand and the test compound (this compound). The amount of ligand bound to the kinase is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the ligand from binding.

-

Procedure: a. Submit this compound for screening. b. The compound is typically tested at a high concentration (e.g., 3 µM) against a panel of over 400 kinases.[4] c. The results are reported as "% Control," where a lower value indicates stronger binding/inhibition. d. For kinases showing significant inhibition (e.g., >90% inhibition), follow-up Kd (dissociation constant) determination is performed with a full dose-response curve to quantify the binding affinity.

-

Data Analysis: The selectivity is often visualized as a kinome tree map. A selectivity score (e.g., S(10)) can be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Protocol 4: FLC Patient-Derived Xenograft (PDX) In Vivo Study

This protocol describes an in vivo efficacy study to evaluate the anti-tumor activity of this compound in a clinically relevant FLC model.[12][13]

-

Materials: FLC PDX tumor fragments or cell suspensions, immunocompromised mice (e.g., NOD-SCID), this compound formulated for oral gavage, and a vehicle control.

-

Procedure: a. Subcutaneously implant FLC PDX cells or tumor fragments into the flank of 6- to 8-week-old female NOD-SCID mice.[13] b. Monitor tumor growth using caliper measurements (Volume = (length x width²)/2). c. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. d. Administer this compound (e.g., 30 mg/kg) or vehicle control orally, once daily.[3][12] e. Continue dosing for a specified period (e.g., 34 days) and monitor tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pVASP) or histological examination.

-

Data Analysis: Compare the mean tumor volumes between the this compound-treated group and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA.

Conclusion

This compound is a highly potent and selective PRKACA inhibitor that serves as an invaluable research tool for elucidating the role of PKA signaling in health and disease. Its demonstrated efficacy in preclinical models of fibrolamellar carcinoma provides a strong proof-of-concept for the therapeutic strategy of targeting the DNAJB1-PRKACA fusion kinase.[4][12] The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug developers working to understand and target aberrant PRKACA activity.

References

- 1. pnas.org [pnas.org]

- 2. DNAJB1-PRKACA is specific for fibrolamellar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRKACA - Wikipedia [en.wikipedia.org]

- 6. Frontiers | PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors [frontiersin.org]

- 7. Fibrolamellar Carcinoma in the Carney Complex: PRKAR1A Loss Instead of the Classic DNAJB1-PRKACA Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fibrofoundation.org [fibrofoundation.org]

- 9. diseases.jensenlab.org [diseases.jensenlab.org]

- 10. biorxiv.org [biorxiv.org]

- 11. | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

BLU2864 Target Engagement and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and validation of BLU2864, a potent and selective inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA). The primary focus of this document is on the role of this compound in the context of fibrolamellar carcinoma (FLC), a rare liver cancer driven by the oncogenic DNAJB1-PRKACA gene fusion.

Introduction: The DNAJB1-PRKACA Fusion as a Therapeutic Target

Fibrolamellar carcinoma is characterized by a recurrent chromosomal deletion that results in the fusion of the DnaJ heat shock protein family (Hsp40) member B1 (DNAJB1) gene with the PRKACA gene. This fusion event leads to the constitutive activation of PRKACA, a serine/threonine kinase that is normally tightly regulated by cyclic AMP (cAMP). The resulting chimeric protein, DNAJB1-PRKACA, drives oncogenesis through the aberrant phosphorylation of downstream substrates, leading to uncontrolled cell growth and proliferation. This compound is a novel, orally active, ATP-competitive inhibitor designed to selectively target the catalytic activity of PRKACA, thereby offering a targeted therapeutic strategy for FLC.

Mechanism of Action of this compound

This compound functions as a highly selective, ATP-competitive inhibitor of PRKACA, with a reported IC50 of 0.3 nM[1][2]. By binding to the ATP-binding pocket of the PRKACA kinase domain, this compound prevents the transfer of phosphate from ATP to downstream substrates, effectively blocking the constitutive kinase activity of the DNAJB1-PRKACA fusion protein. This inhibition leads to the suppression of key signaling pathways implicated in FLC pathogenesis.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the target engagement and anti-tumor activity of this compound in various preclinical models.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Target/Endpoint | IC50 | Reference |

| Kinase Assay | Purified PRKACA Enzyme | PRKACA Activity | 0.3 nM | [1][2] |

| Cell-Based Assay | Human Liver Huh-7 Cancer Cells | Forskolin-stimulated VASP Phosphorylation (Ser157) | ≤ 50 nM | [3] |

| Cell-Based Assay | Human Fibrolamellar Hepatocellular Cancer (FL-HCC) Cells | Doxycycline-induced DNAJB1-PRKACA Expression | ≤ 1 nM | [3] |

| In Vitro Cystogenesis Assay | mIMCD3 Cells in Matrigel | Forskolin-induced Cystogenesis (at 40 nM) | 72% inhibition | [1][2] |

| In Vitro Cystogenesis Assay | mIMCD3 Cells in Matrigel | Forskolin-induced Cystogenesis (at 200 nM) | 100% inhibition | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Duration | Endpoint | Result | Reference | | --- | --- | --- | --- | --- | --- | | Pkd1RC/RC Mice | Polycystic Kidney Disease | 30 mg/kg, oral gavage, once daily | 5 days | PKA Activity | 69% (basal) and 84% (total) reduction |[1][2] | | Mice with FL-HCC Xenografts | Fibrolamellar Carcinoma | 30 mg/kg, oral gavage, once daily | 34 days | Tumor Growth | 48.5% inhibition (P=0.003) |[1][2] | | Mice with FL-HCC Xenografts | Fibrolamellar Carcinoma | 75 mg/kg, oral gavage, once daily | 34 days | Tumor Growth | 45.3% inhibition (P=0.0005) |[1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

Caption: DNAJB1-PRKACA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the validation of this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PRKACA Activity

Objective: To determine the in vitro inhibitory activity of this compound against purified PRKACA enzyme.

Materials:

-

Purified recombinant human PRKACA enzyme

-

Biotinylated peptide substrate

-

ATP

-

HTRF Kinase Buffer

-

Europium cryptate-labeled anti-phospho-substrate antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

This compound (or other test compounds)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in HTRF Kinase Buffer.

-

Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the PRKACA enzyme and the biotinylated peptide substrate in HTRF Kinase Buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the concentration of this compound to determine the IC50 value.

In Vitro 3D Cystogenesis Assay

Objective: To assess the effect of this compound on the forskolin-induced cyst formation of murine inner medullary collecting duct (mIMCD3) cells.

Materials:

-

mIMCD3 cells

-

DMEM/F12 medium supplemented with 10% FBS

-

Matrigel

-

Forskolin

-

This compound

-

24-well plates

-

Microscope with imaging capabilities

Protocol:

-

Culture mIMCD3 cells to 80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of medium and Matrigel at a density of 2 x 104 cells/mL.

-

Dispense 50 µL of the cell/Matrigel suspension into each well of a pre-chilled 24-well plate.

-

Allow the Matrigel to solidify by incubating the plate at 37°C for 30 minutes.

-

Overlay the Matrigel with 500 µL of complete medium containing 5 µM forskolin and the desired concentrations of this compound (e.g., 40 nM and 200 nM).

-

Culture the cells for 5 days, replacing the medium every 2 days.

-

At the end of the incubation period, capture images of the cysts using a microscope.

-

Quantify the extent of cystogenesis by measuring the total cyst area or number of cysts per well.

-

Calculate the percentage inhibition of cystogenesis relative to the forskolin-treated control.

In Vivo Efficacy Study in FLC Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of fibrolamellar carcinoma.

Materials:

-

6-8 week old female NOD/SCID mice

-

FLC patient-derived xenograft tumor tissue

-

Surgical tools for tumor implantation

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Surgically implant small fragments (approximately 20-30 mm³) of FLC PDX tumor tissue subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 30 mg/kg or 75 mg/kg) or vehicle control orally once daily by gavage.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

Continue treatment for a predetermined period (e.g., 34 days) or until tumors in the control group reach a specified endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).

-

Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Conclusion

This compound demonstrates potent and selective inhibition of the DNAJB1-PRKACA fusion protein, a key driver of fibrolamellar carcinoma. The comprehensive in vitro and in vivo data presented in this guide validate the target engagement of this compound and support its continued development as a promising targeted therapy for patients with FLC. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. pkd-rrc.org [pkd-rrc.org]

- 2. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-Competitive Binding of BLU2864 to PRKACA

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase A (PKA) is a critical mediator of signal transduction, with its catalytic subunit alpha (PRKACA) playing a central role in phosphorylating numerous downstream targets. Dysregulation of PRKACA activity, notably through the DNAJB1-PRKACA fusion protein, is a key driver in Fibrolamellar Carcinoma (FLC). BLU2864 has emerged as a potent and selective, orally active inhibitor of PRKACA. This technical guide provides a comprehensive overview of the binding characteristics of this compound to PRKACA, focusing on its ATP-competitive mechanism. We present quantitative binding data, detailed experimental protocols for inhibitor characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to PRKACA and this compound

The cAMP-dependent protein kinase A (PKA) is a holoenzyme that acts as a primary effector of cAMP signaling in virtually all mammalian tissues[1]. In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits[2]. Upon binding of cAMP to the regulatory subunits, the active catalytic subunits are released to phosphorylate target proteins on serine or threonine residues, thereby regulating a multitude of cellular processes including metabolism, cell division, and memory[2].

The catalytic subunit alpha, PRKACA, is of significant interest in oncology. A recurrent gene fusion, DNAJB1-PRKACA, has been identified as the defining molecular event in the majority of Fibrolamellar Carcinoma (FLC) cases, a rare liver cancer affecting adolescents and young adults[3][4][5]. This fusion results in a constitutively active PRKACA kinase, driving tumor growth and making it a prime therapeutic target[4][6].

This compound is a highly selective and potent small-molecule inhibitor designed to target the catalytic activity of PRKACA[3][7]. It functions as an adenosine-5'-triphosphate (ATP)-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates[4].

Quantitative Analysis of this compound Binding to PRKACA

The potency and affinity of this compound for PRKACA have been quantified through various biochemical and cellular assays. The data demonstrates sub-nanomolar biochemical potency and strong target engagement in cellular models. A summary of these quantitative metrics is provided below.

| Parameter | Target Kinase | Value | Assay Type | Reference |

| IC₅₀ | PRKACA | 0.3 nM | Biochemical Kinase Assay | [3][4][7] |

| K_d_ | PRKACA | 3.3 nM | Dissociation Constant Measurement | [4] |

| Cellular IC₅₀ | PRKACA | 36.6 nM | p-VASP (Ser157) Inhibition in Huh7 cells | [4] |

| IC₅₀ | ROCK2 | 12.7 nM | Biochemical Kinase Assay | [4] |

| IC₅₀ | AKT1 | 2120 nM | Biochemical Kinase Assay | [4] |

| IC₅₀ | AKT2 | 4910 nM | Biochemical Kinase Assay | [4] |

| IC₅₀ | AKT3 | 475 nM | Biochemical Kinase Assay | [4] |

Table 1: Summary of quantitative data for this compound. The data highlights the potent inhibition of PRKACA and selectivity against other closely related AGC family kinases like AKT.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by directly competing with ATP for binding within the catalytic cleft of PRKACA.[4] This mode of action is characteristic of Type I kinase inhibitors. By occupying the ATP-binding pocket, this compound prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues of PRKACA's substrates, thereby halting the downstream signaling cascade.

The PKA Signaling Pathway and Point of Inhibition

The canonical PKA signaling pathway is initiated by an extracellular signal (e.g., a hormone) that activates a G-protein coupled receptor (GPCR). This leads to the activation of adenylyl cyclase, which converts ATP into the second messenger cAMP.[1] cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that liberates the PRKACA catalytic subunits. Active PRKACA then phosphorylates a variety of downstream effectors, including the transcription factor cAMP-responsive element binding protein (CREB) and the vasodilator-stimulated phosphoprotein (VASP).[4][8] this compound directly inhibits the released PRKACA, preventing these downstream phosphorylation events.

Experimental Protocols

Characterizing an ATP-competitive inhibitor like this compound involves a multi-step process, from initial biochemical potency determination to confirmation of the mechanism of action.

Protocol: Biochemical IC₅₀ Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against PRKACA in a biochemical assay, adapted from standard kinase assay methodologies.[9][10]

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

PRKACA Enzyme : Dilute purified recombinant PRKACA to a working concentration (e.g., 2 nM) in kinase buffer.

-

Substrate Solution : Prepare a solution containing a specific peptide substrate (e.g., biotinylated-CREB peptide) and ATP at its K_m_ concentration in kinase buffer.

-

This compound Dilution Series : Perform a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in kinase buffer to create a range of test concentrations (e.g., 0.01 nM to 1 µM).

-

-

Assay Procedure (384-well plate format) :

-

Add 2.5 µL of the this compound serial dilution or DMSO vehicle control to appropriate wells.

-

Add 5 µL of the diluted PRKACA enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

-

Detection and Analysis :

-

Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA).

-

Detect substrate phosphorylation using an appropriate method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay that uses a europium-labeled anti-tag antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.[4]

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Target Engagement Assay (p-VASP)

This protocol describes a method to measure the inhibition of PRKACA in a cellular context by quantifying the phosphorylation of its downstream target, VASP.[4]

-

Cell Culture and Plating :

-

Culture Huh7 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Plate cells at a density of 2 x 10⁴ cells/well in a 384-well plate and incubate overnight.

-

-

Inhibitor Treatment and Stimulation :

-

Prepare a serial dilution of this compound in culture media.

-

Treat the cells with the this compound dilutions or vehicle control for 2 hours.

-

Stimulate the PKA pathway by adding forskolin (a direct activator of adenylyl cyclase) to a final concentration of 10 µM and incubate for 15 minutes.

-

-

Lysis and Detection :

-

Lyse the cells by adding a lysis buffer containing specific HTRF detection reagents for phosphorylated VASP (Ser157) and total VASP.

-

Incubate as per the manufacturer's protocol (e.g., Cisbio Phospho-VASP (Ser157) kit).

-

Read the HTRF signal on a compatible plate reader.

-

-

Data Analysis :

-

Calculate the ratio of the phospho-VASP signal to the total-VASP signal.

-

Normalize the data to the forskolin-stimulated vehicle control.

-

Plot the normalized signal versus log[this compound] and fit the curve to determine the cellular IC₅₀.

-

Protocol: ATP Competition Assay

This assay confirms the ATP-competitive binding mechanism by measuring the IC₅₀ of this compound at various fixed ATP concentrations. A rightward shift in the IC₅₀ value with increasing ATP concentration is indicative of competitive inhibition.[11][12]

-

Assay Setup :

-

Follow the general procedure for the Biochemical IC₅₀ Determination (Protocol 5.1).

-

Set up multiple parallel experiments. In each experiment, the concentration of ATP in the "Substrate Solution" is held constant at a different level (e.g., 0.1x K_m_, 1x K_m_, 5x K_m_, and 10x K_m_ for ATP).

-

-

Execution :

-

For each fixed ATP concentration, determine the full dose-response curve and IC₅₀ for this compound.

-

-

Data Analysis :

-

Plot the determined IC₅₀ values as a function of the ATP concentration.

-

Observe the data: A systematic increase in the IC₅₀ of this compound as the ATP concentration is raised confirms an ATP-competitive mechanism of action. This relationship can be further analyzed using a Cheng-Prusoff or Schild regression analysis.

-

Conclusion

This compound is a potent and highly selective inhibitor of the PRKACA catalytic subunit. Quantitative data from biochemical and cellular assays confirm its sub-nanomolar potency and effective target engagement.[4][7] The mechanism of action has been established as ATP-competitive, enabling it to directly block the kinase activity essential for the proliferation of PRKACA-dependent cancers like Fibrolamellar Carcinoma.[4] The detailed protocols and workflows presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

- 1. Frontiers | PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors [frontiersin.org]

- 2. PRKACA - Wikipedia [en.wikipedia.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PRKACA protein kinase cAMP-activated catalytic subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

The Role of DNAJB1-PRKACA Fusion in BLU-2864 (Pralsetinib) Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by a recurrent and pathognomonic DNAJB1-PRKACA gene fusion. This fusion event results in a constitutively active chimeric protein kinase that drives tumorigenesis. Preclinical studies have identified the selective PRKACA inhibitor, BLU-2864 (pralsetinib), as a potential therapeutic agent for FLC. This technical guide provides an in-depth overview of the role of the DNAJB1-PRKACA fusion in conferring sensitivity to BLU-2864, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction: The DNAJB1-PRKACA Fusion as a Therapeutic Target

The DNAJB1-PRKACA fusion is a product of a ~400-kb deletion on chromosome 19, which joins exon 1 of DNAJB1 to exons 2-10 of PRKACA. This fusion event is the signature genetic alteration in over 80% of FLC cases and is considered a primary oncogenic driver. The resulting chimeric protein possesses constitutively active protein kinase A (PKA) catalytic activity, leading to aberrant downstream signaling and promoting cancer cell growth and survival. The dependence of FLC tumors on the sustained activity of this fusion kinase presents a compelling therapeutic window for targeted inhibitors. BLU-2864 (pralsetinib) is a potent and selective inhibitor of the PRKACA kinase.

Quantitative Data on BLU-2864 Sensitivity

Preclinical investigations have demonstrated the sensitivity of DNAJB1-PRKACA-positive FLC models to BLU-2864. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of BLU-2864

| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |

| BLU-2864 | PRKACA Activity Inhibition | - | ≤ 1 nM | |

| BLU-2864 | VASP Phosphorylation Inhibition | Forskolin-stimulated Huh7 cells | 36.6 nM | |

| BLU-2864 | DNAJB1-PRKACA Expression Inhibition | Doxycycline-induced FLC cells | ≤ 1 nM |

Table 2: In Vivo Efficacy of BLU-2864 in FLC Patient-Derived Xenograft (PDX) Models

| Treatment | Dosage | Tumor Model | Efficacy Endpoint | Result | Reference |

| BLU-2864 | 30 mg/kg, oral, once daily | FLC Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition at Day 34 | 45.3% |

Signaling Pathway of the DNAJB1-PRKACA Fusion

The oncogenic signaling driven by the DNAJB1-PRKACA fusion protein has been elucidated through functional studies. A core mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). This inactivation leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2. In the nucleus, CRTC2, in complex with CREB and the histone acetyltransferase p300, drives a transcriptional program that promotes tumor growth.

Investigating the Anti-Tumor Properties of BLU-2864 (Avapritinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU-2864, commercially known as avapritinib, is a potent and selective tyrosine kinase inhibitor demonstrating significant anti-tumor activity, particularly in malignancies driven by mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This technical guide provides an in-depth overview of the pre-clinical and clinical data supporting the anti-tumor properties of BLU-2864, with a focus on its application in gastrointestinal stromal tumors (GIST). Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT receptor tyrosine kinase or, less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA)[1]. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, primary and secondary resistance mutations remain a significant clinical challenge[2][3]. Notably, the PDGFRA D842V mutation confers primary resistance to imatinib and other approved TKIs[1]. BLU-2864 (avapritinib) was specifically designed as a potent and selective inhibitor of KIT and PDGFRA, with remarkable activity against activation loop mutations, including KIT exon 17 and PDGFRA D842V mutations, that are resistant to other therapies[4][5][6].

Mechanism of Action

Avapritinib is a Type I kinase inhibitor that selectively binds to the ATP-binding pocket of KIT and PDGFRA, stabilizing the active conformation of the kinase[5][7]. In the context of activating mutations such as PDGFRA D842V and various KIT exon 17 mutations, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. Avapritinib potently inhibits the autophosphorylation of these mutant kinases, thereby blocking downstream signaling cascades crucial for tumor growth[6][8]. The primary signaling pathways attenuated by avapritinib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell cycle progression, survival, and proliferation[9].

Preclinical Anti-Tumor Activity

Kinase Inhibition

Biochemical assays have demonstrated the high potency and selectivity of avapritinib for mutant forms of KIT and PDGFRA.

| Kinase Target | IC50 (nM) | Reference |

| KIT D816V | 0.27 | [8] |

| PDGFRA D842V | 0.24-0.5 | [8][10] |

Cellular Activity

In cellular assays, avapritinib effectively inhibited the autophosphorylation of mutant KIT and PDGFRA and suppressed the proliferation of cancer cell lines harboring these mutations.

| Cell Line | Target Mutation | Assay | IC50 / GI50 (nM) | Reference |

| HMC1.2 | KIT D816V | Autophosphorylation | 3-4 | [8][10] |

| P815 | KIT D816Y | Autophosphorylation | 22 | [8][10] |

| Kasumi-1 | KIT N822K | Autophosphorylation | 40 | [8] |

| Kasumi-1 | KIT N822K | Proliferation | 75 | [8] |

| Ba/F3 | KIT D816V | Cell Growth (MTS) | 8 | [10] |

| Ba/F3 | PDGFRA V561D/D842V | Cell Growth (MTS) | 10 | [10] |

In Vivo Tumor Models

Avapritinib has demonstrated robust anti-tumor activity in patient-derived xenograft (PDX) models of GIST harboring various KIT mutations.

| PDX Model | Primary Mutation(s) | Treatment | Outcome | Reference |

| UZLX-GIST9 | KIT exon 11 + 17 | Avapritinib (10 mg/kg) | Disease stabilization | [2][11] |

| UZLX-GIST9 | KIT exon 11 + 17 | Avapritinib (30 mg/kg) | Tumor shrinkage, superior to imatinib and regorafenib | [2][11] |

| UZLX-GIST3 | KIT exon 11 | Avapritinib (10, 30, 100 mg/kg) | Reduction in tumor volume, comparable to imatinib | [11] |

| UZLX-GIST2B | KIT exon 9 | Avapritinib (10, 30, 60 mg/kg) | Reduction in tumor volume, superior to imatinib | [11] |

Clinical Efficacy in GIST

NAVIGATOR Phase I Trial

The NAVIGATOR trial was a pivotal phase I study that established the safety and efficacy of avapritinib in patients with unresectable or metastatic GIST[12][13].

Table 1: Efficacy of Avapritinib in the NAVIGATOR Trial

| Patient Population | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Reference |

| PDGFRA D842V-mutant GIST | 56 | 91% | 27.6 | 34.0 | [13] |

| Fourth-line GIST | 111 | 22% | 10.2 | 3.7 | [14] |

| KIT ALposABPneg GIST | 60 | 26.7% | Not Reported | 9.1 | [15] |

| Other KIT-mutant GIST | 100 | 12.0% | Not Reported | 3.4-3.5 | [15] |

VOYAGER Phase III Trial

The VOYAGER trial was a phase III study comparing avapritinib to regorafenib in patients with locally advanced unresectable or metastatic GIST who had progressed on imatinib and at least one other TKI[1][16]. While the study did not meet its primary endpoint of improved PFS in the overall population, a sub-analysis showed significant activity in patients with the PDGFRA D842V mutation[1].

Table 2: Efficacy of Avapritinib in the VOYAGER Trial

| Patient Population | Treatment Arm | N | Objective Response Rate (ORR) | Reference |

| Overall Population | Avapritinib | 240 | 17.1% | [16] |

| Overall Population | Regorafenib | 236 | 7.2% | [16] |

| PDGFRA D842V-mutant GIST | Avapritinib | 7 | 42.9% | [17] |

Signaling Pathways

Caption: Avapritinib inhibits mutant KIT and PDGFRA, blocking downstream signaling.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of avapritinib against target kinases.

References

- 1. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 2. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 3. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini- Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Efficacy and Safety of Avapritinib in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbcp.com [ijbcp.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical efficacy comparison of avapritinib with other tyrosine kinase inhibitors in gastrointestinal stromal tumors with PDGFRA D842V mutation: a retrospective analysis of clinical trial and real-world data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. blueprintmedicines.com [blueprintmedicines.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Avapritinib—a therapeutic breakthrough for PDGFRA D842V mutated gastrointestinal stromal tumors - Roets - Gastrointestinal Stromal Tumor [gist.amegroups.org]

BLU2864: A Novel PRKACA Inhibitor with Therapeutic Potential in Polycystic Kidney Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key driver of cystogenesis in ADPKD is the upregulation of the cyclic AMP (cAMP) signaling pathway, which leads to the activation of Protein Kinase A (PKA). BLU2864, a highly selective and potent oral inhibitor of the PKA catalytic subunit alpha (PRKACA), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound's potential in PKD research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to evaluate and potentially advance the investigation of this compound as a targeted therapy for ADPKD.

Mechanism of Action and Signaling Pathway

In the pathophysiology of ADPKD, mutations in the PKD1 or PKD2 genes lead to decreased intracellular calcium and subsequent overactivation of adenylyl cyclase, resulting in elevated levels of cAMP.[1] This increase in cAMP activates PKA, which in turn promotes cell proliferation and fluid secretion, the two primary drivers of cyst growth.[1][2]

This compound is an ATP-competitive inhibitor that directly targets PRKACA, the catalytic subunit of PKA.[3] By inhibiting PRKACA, this compound effectively blocks the downstream signaling cascade initiated by elevated cAMP, thereby reducing cyst cell proliferation and fluid secretion. This direct inhibition of PKA is a potentially more effective therapeutic strategy than solely targeting cAMP production, as it can address both cAMP-dependent and independent PKA activation.[2]

Figure 1: this compound's Mechanism of Action in the PKA Signaling Pathway.

Quantitative Data on this compound Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound in both in vitro and in vivo models of PKD.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| PRKACA | 0.3 |

| ROCK2 | 12.7 |

| AKT3 | 475.0 |

| AKT1 | 2120.0 |

| AKT2 | 4910.0 |

| Data sourced from Wang et al., 2022.[4] |

Table 2: In Vitro Efficacy of this compound in mIMCD3 Cell Cystogenesis Assay

| This compound Concentration | Inhibition of Forskolin-Induced Cystogenesis |

| 40 nM | 72% |

| 200 nM | 100% |

| Data sourced from Wang et al., 2022.[4] |

Table 3: In Vivo Efficacy of this compound in Pkd1RC/RC Mice

| Treatment Group | Dosage | Duration | Key Outcomes |

| This compound | 30 mg/kg, once daily (oral gavage) | 5 weeks | - Reduced kidney weight to body weight ratio- Decreased cyst volume- Lowered renal basal and total PKA activity by 69% and 84% respectively |

| This compound | 45 mg/kg, once daily (oral gavage) | 5 days | - Suppressed kidney basal and total PKA activities by 74% and 87% at 3 hours post-dose |

| Data sourced from Wang et al., 2022 and MedchemExpress.[3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro 3D Cystogenesis Assay

This assay is used to model cyst formation in a three-dimensional culture environment and to assess the efficacy of compounds in inhibiting cyst growth.

Figure 2: Experimental Workflow for the In Vitro Cystogenesis Assay.

Protocol:

-

Cell Culture: Mouse inner medullary collecting duct (mIMCD3) cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]

-

3D Culture Preparation: Cells are trypsinized, counted, and resuspended in a 1:1 mixture of culture medium and Matrigel at a density of 2 x 104 cells/mL.[4]

-

Plating: 50 µL of the cell-Matrigel suspension is plated into each well of a pre-chilled 24-well plate and allowed to polymerize at 37°C for 30 minutes.[4]

-

Cyst Formation: After polymerization, 500 µL of culture medium is added to each well. Cysts are allowed to form over 5-7 days, with media changes every 48 hours.[4]

-

Treatment: Formed cysts are treated with forskolin (10 µM) to stimulate cyst growth, along with varying concentrations of this compound or vehicle control.[3][4]

-

Analysis: After 72 hours of treatment, brightfield images of the cysts are captured. The cross-sectional area of the cysts is measured using image analysis software (e.g., ImageJ) to quantify cyst growth and inhibition.[4]

PKA Activity Assay in Kidney Tissue

This assay quantifies the enzymatic activity of PKA in tissue lysates, providing a direct measure of target engagement by this compound.

Protocol:

-

Tissue Homogenization: Kidney tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lysate Preparation: The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant (protein lysate) is collected.

-

Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

-

PKA Activity Measurement: PKA activity is measured using a commercially available PKA kinase activity kit (e.g., from Abcam or Arbor Assays).[6][7][8][9] This is typically an ELISA-based assay where a PKA-specific substrate is coated on a microplate.

-

The protein lysate is added to the wells along with ATP to initiate the phosphorylation reaction.

-

A primary antibody specific to the phosphorylated substrate is then added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

-

The addition of a TMB substrate results in a colorimetric change that is proportional to the PKA activity in the sample.

-

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. PKA activity is calculated based on a standard curve generated with purified PKA.

Western Blotting for Phospho-CREB (Ser133)

This technique is used to measure the phosphorylation of cAMP response element-binding protein (CREB) at serine 133, a downstream marker of PKA activity.

Protocol:

-

Protein Extraction and Quantification: Protein lysates from kidney tissue or cultured cells are prepared as described in the PKA activity assay protocol.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 [TBST]) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133) (e.g., from Cell Signaling Technology, #9198).[10][11][12] A primary antibody for total CREB should be used on a separate blot or after stripping as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the level of phospho-CREB is normalized to the level of total CREB.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a targeted therapeutic for ADPKD. Its high selectivity and potent inhibition of PRKACA, a key driver of cystogenesis, have been demonstrated in relevant in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for further research into the efficacy and safety of this compound.

Future research should focus on long-term efficacy and safety studies in more complex animal models of ADPKD. Investigating potential combination therapies, for instance with the approved ADPKD drug tolvaptan, could also be a promising avenue. Ultimately, the progression of this compound into clinical trials will be a critical step in determining its therapeutic value for patients with polycystic kidney disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein Kinase A Downregulation Delays the Development and Progression of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]

- 4. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro 3D phenotypic drug screen identifies celastrol as an effective in vivo inhibitor of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. arborassays.com [arborassays.com]

- 8. documents.thermofisher.cn [documents.thermofisher.cn]

- 9. arborassays.com [arborassays.com]

- 10. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody (#9198) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]

Kinase Selectivity Profile of BLU-2864 (Avapritinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-2864, also known as avapritinib (AYVAKIT®), is a potent and selective tyrosine kinase inhibitor developed to target specific gain-of-function mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3][4] These mutations are key drivers in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[3][5] Avapritinib was designed as a Type I inhibitor, targeting the active conformation of the kinase, which allows it to effectively inhibit mutations that confer resistance to traditional Type II inhibitors like imatinib. This guide provides an in-depth technical overview of the kinase selectivity profile of BLU-2864, including quantitative inhibition data, detailed experimental methodologies for key assays, and visualization of the relevant signaling pathways.

Kinase Selectivity Profile of BLU-2864

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The kinase selectivity of BLU-2864 has been comprehensively characterized using various biochemical and cellular assays.

Biochemical Inhibition Data

The primary targets of BLU-2864 are mutant forms of KIT and PDGFRA. Biochemical assays demonstrate potent, low nanomolar to sub-nanomolar inhibition of key pathogenic mutants. The selectivity has also been profiled against a broad panel of human kinases, revealing a high degree of selectivity.

Table 1: Biochemical Activity of BLU-2864 Against Primary Targets and Select Off-Target Kinases

| Target Kinase | Mutation | IC50 (nM) | Kd (nM) |

| Primary Targets | |||

| PRKACA | Wild-Type | 0.3[6] | 3.3[7] |

| KIT | D816V | 0.27 | - |

| PDGFRA | D842V | 0.24 | - |

| Select Off-Target Kinases | |||

| ROCK2 | Wild-Type | 12.7[7] | 4.8[7] |

| ROCK1 | Wild-Type | - | 5.0[7] |

| PRKACB | Wild-Type | 0.8[7] | 6.3[7] |

| PRKX | Wild-Type | 6.8[7] | 61[7] |

| JAK2 (JH1 domain) | Wild-Type | - | 58[7] |

| JAK3 (JH1 domain) | Wild-Type | - | 51.5[7] |

| SNARK | Wild-Type | - | 78[7] |

| MYLK4 | Wild-Type | - | 55[7] |

| AKT1 | Wild-Type | 2120[7] | - |

| AKT2 | Wild-Type | 4910[7] | - |

| AKT3 | Wild-Type | 475[7] | - |

Data sourced from Schalm et al., 2022 (bioRxiv).[7]

Cellular Inhibition Data

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by accounting for factors such as cell permeability and target engagement within a cellular environment.

Table 2: Cellular Activity of BLU-2864 Against Key Driver Mutations

| Cell Line | Target Mutation | Assay Type | IC50 (nM) |

| Human Mast Cell Leukemia | KIT D816V | Autophosphorylation | 4 |

| Murine Mastocytoma | KIT D816Y | Autophosphorylation | 22 |

| Human AML | KIT N822K | Autophosphorylation | 40 |

| - | PDGFRA D842V | Autophosphorylation | 30 |

| Huh7 | - | p-VASP Inhibition | 36.6[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine the kinase selectivity profile of BLU-2864.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a direct measure of kinase activity.

Methodology:

-

Reaction Setup: Kinase reactions are performed in a final volume of 25 µL in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Compound Preparation: BLU-2864 is serially diluted in DMSO and then further diluted in the reaction buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Addition: Recombinant kinase (e.g., KIT D816V or PDGFRA D842V) and its specific peptide substrate are added to the wells containing the diluted inhibitor.

-

Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution containing [γ-³³P]ATP to a final concentration that approximates the Kₘ for the specific kinase.

-

Incubation: The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Substrate Capture: The reaction is stopped by the addition of 0.75% phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP is washed away.

-

Detection: After washing and drying, a scintillant is added to the wells, and the amount of incorporated radioactivity is quantified using a microplate scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the inhibition data to a four-parameter logistic equation using appropriate software.

Cellular Receptor Autophosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the ligand-independent autophosphorylation of mutant receptor tyrosine kinases (RTKs) in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cells endogenously expressing the mutant kinase of interest (e.g., HMC1.2 cells for KIT D816V) are seeded in 6-well plates and cultured overnight. The cells are then treated with a range of concentrations of BLU-2864 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading for electrophoresis.

-

Immunoprecipitation (Optional): To enhance the detection of the target protein, the protein of interest can be immunoprecipitated from the cell lysates using a specific primary antibody against the total protein.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein from each lysate (or the entire immunoprecipitate) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-KIT (Tyr719)). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured using a digital imaging system. The membrane is then stripped and re-probed with an antibody against the total kinase protein to confirm equal loading.

-

Data Analysis: The band intensities for the phosphorylated and total protein are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated for each treatment condition, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Mechanism of Action

BLU-2864 exerts its anti-tumor activity by inhibiting the constitutive signaling from mutant KIT and PDGFRA, which would otherwise drive uncontrolled cell proliferation and survival. The primary downstream pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.

Figure 1: Simplified signaling pathways downstream of mutant KIT and PDGFRA, and the inhibitory action of BLU-2864.

Figure 2: Workflow for a radiometric biochemical kinase inhibition assay.

Figure 3: Workflow for a cellular receptor autophosphorylation assay.

Conclusion

BLU-2864 (avapritinib) is a highly potent and selective inhibitor of pathogenic KIT and PDGFRA mutants. Its kinase selectivity profile, established through rigorous biochemical and cellular assays, underscores its targeted mechanism of action. By effectively blocking the constitutive signaling that drives tumor growth, BLU-2864 offers a valuable therapeutic option for patients with cancers harboring these specific genetic alterations. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for researchers and clinicians in the field of oncology and drug development.

References

- 1. Clinical efficacy comparison of avapritinib with other tyrosine kinase inhibitors in gastrointestinal stromal tumors with PDGFRA D842V mutation: a retrospective analysis of clinical trial and real-world data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blueprintmedinfo.com [blueprintmedinfo.com]

- 5. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for BLU2864 (Avapritinib) Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU2864, also known as avapritinib, is a potent and selective tyrosine kinase inhibitor targeting activating mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors, and various KIT exon 17 mutations.[1][3] These mutations are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][4] Avapritinib binds to the active conformation of the kinase, inhibiting autophosphorylation and downstream signaling pathways, which ultimately leads to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.[5][6]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.

Data Presentation

The following tables summarize the in vitro activity of this compound (Avapritinib) across various cell lines harboring specific KIT or PDGFRA mutations.

Table 1: Cellular Activity of this compound (Avapritinib) in Mutant KIT/PDGFRA-Driven Cell Lines

| Cell Line | Cancer Type | Target Mutation(s) | Assay Type | Endpoint | IC50 (nM) |

| HMC1.2 | Mast Cell Leukemia | KIT V560G/D816V | Autophosphorylation | p-KIT | 4[7][8] |

| P815 | Mastocytoma | KIT D816Y | Autophosphorylation | p-KIT | 22[9] |

| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | Autophosphorylation | p-KIT | 40[9] |

| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | Cell Proliferation | Cell Viability | 75[7] |

| Ba/F3 | Pro-B Cell Line | KIT D816V (transfected) | Growth Inhibition (MTS) | Cell Viability | 8[9] |

| Ba/F3 | Pro-B Cell Line | PDGFRA D842V (transfected) | Autophosphorylation | p-PDGFRA | 30[5][10] |

| Ba/F3 | Pro-B Cell Line | PDGFRA V561D/D842V (transfected) | Growth Inhibition (MTS) | Cell Viability | 10[9] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Target cells (e.g., GIST-T1, HMC1.2)

-

Complete culture medium

-

This compound (Avapritinib)

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4][11]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[4]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][11]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only wells).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Kinase Phosphorylation Assay (Western Blot)

This protocol describes the detection of KIT or PDGFRA autophosphorylation inhibition by this compound.

Materials:

-

Target cells (e.g., GIST-T1, HMC1.2)

-

Serum-free culture medium

-

This compound (Avapritinib)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Phospho-KIT (e.g., Tyr719)

-

Total KIT

-

Phospho-PDGFRA (e.g., Tyr720)

-

Total PDGFRA

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to attach overnight.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for 2-4 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-KIT) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total kinase and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Visualizations

Caption: this compound inhibits mutant KIT/PDGFRA signaling pathways.

Caption: Workflow for a cell viability assay using CellTiter-Glo®.

Caption: Genotype-driven sensitivity to this compound treatment.

References

- 1. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Phospho-PDGFRA/PDGFRB (Tyr572, Tyr574) Polyclonal Antibody (44-1000G) [thermofisher.com]

- 4. promega.com [promega.com]

- 5. protocols.io [protocols.io]

- 6. Phospho-PDGF Receptor beta (Tyr751) Antibody (#3161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. OUH - Protocols [ous-research.no]

- 12. CST | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Use of Avapritinib (BLU-2864) in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib, formerly known as BLU-2864, is a potent and highly selective tyrosine kinase inhibitor. It has demonstrated significant clinical activity against gastrointestinal stromal tumors (GIST) harboring specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2][3][4][5] Notably, it is effective against the PDGFRA D842V mutation, which confers primary resistance to other tyrosine kinase inhibitors like imatinib.[1][4][5] Avapritinib has also shown preclinical activity in models of fibrolamellar carcinoma (FLC) by targeting the DNAJB1-PRKACA fusion protein.[6][7][8][9][10] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for preclinical evaluation of targeted therapies like avapritinib, as they closely recapitulate the heterogeneity and molecular characteristics of the original tumor.[11][12][13][14]

These application notes provide a comprehensive overview and detailed protocols for utilizing avapritinib in PDX models of GIST and FLC.

Mechanism of Action and Signaling Pathways

Avapritinib functions as an ATP-competitive inhibitor of specific kinases.[6][15]

In Gastrointestinal Stromal Tumors (GIST):

Avapritinib potently inhibits activating mutations in KIT (including exon 9, 11, and 17 mutations) and PDGFRA (including the D842V mutation in exon 18).[2][3] These mutations lead to constitutive activation of the receptor tyrosine kinases, driving downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. By blocking the ATP-binding site of these mutant kinases, avapritinib inhibits their autophosphorylation and subsequent activation of downstream signaling, leading to tumor growth inhibition and apoptosis.[2][3]

In Fibrolamellar Carcinoma (FLC):

In FLC, avapritinib targets the fusion protein DNAJB1-PRKACA, which results from a specific chromosomal deletion.[8][10] This fusion leads to aberrant, cAMP-independent activity of the protein kinase A (PKA) catalytic subunit, PRKACA.[6][9] Avapritinib inhibits the catalytic activity of PRKACA, thereby reducing the phosphorylation of its downstream targets and mitigating the oncogenic signaling driven by the fusion protein.[6][7]

Diagrams of Signaling Pathways and Experimental Workflow

Caption: Simplified signaling pathway in GIST driven by mutant KIT/PDGFRA and the inhibitory action of Avapritinib.

Caption: Simplified signaling pathway in FLC driven by the DNAJB1-PRKACA fusion protein and the inhibitory action of Avapritinib.

Caption: General experimental workflow for using Avapritinib in PDX models.

Quantitative Data from Preclinical PDX Studies

The following tables summarize the in vivo efficacy of avapritinib in various PDX models.

Table 1: Efficacy of Avapritinib in GIST PDX Models

| PDX Model | Primary Mutation | Treatment and Dose | Outcome | Reference |